REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]1=[O:9].[C:10](=O)([O-:12])[O-:11].[K+].[K+]>>[C:10]([C:5]1[CH:6]=[CH:7][N:2]([CH3:1])[C:3](=[O:9])[C:4]=1[OH:8])([OH:12])=[O:11] |f:1.2.3|
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
CN1C(C(=CC=C1)O)=O
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vacuum dried mixture
|
Type
|
ADDITION
|
Details
|
is then filled with dry carbon dioxide gas (850 psi)
|
Type
|
TEMPERATURE
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Details
|
heated to 175°-185° C. for 3 days
|
Duration
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3 d
|
Type
|
DISSOLUTION
|
Details
|
the resultant pale yellow solid is dissolved in ice water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=C(C(N(C=C1)C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.42 g | |
YIELD: PERCENTYIELD | 87.5% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |